Dodecanoic-d23 acid has the molecular formula C₁₂H₂₄O₂ and a molecular weight of approximately 223.46 g/mol. It is characterized by its long carbon chain, consisting of twelve carbon atoms, and features a carboxylic acid functional group. The presence of deuterium atoms (D) instead of hydrogen (H) distinguishes it from regular lauric acid, enhancing its utility in studies requiring isotopic labeling .
Dodecanoic-d23 acid, as a labeled fatty acid, doesn't have a specific mechanism of action. Its primary function is to serve as a tracer molecule in scientific research.
Dodecanoic-d23 acid serves as an isotope-labeled internal standard in mass spectrometry (MS) . MS is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). However, variations in instrument performance and sample preparation can introduce inconsistencies in the measured m/z values.
Here, dodecanoic-d23 acid acts as a reference compound with a known m/z value due to its specific deuterium incorporation. By comparing the m/z values of the target analyte with the internal standard, researchers can correct for these variations and obtain more accurate and reproducible quantitative measurements .
Dodecanoic-d23 acid can be used to trace the metabolic fate of fatty acids in biological systems . Researchers can incorporate this labelled molecule into cells or organisms and then track its incorporation into different cellular components or its breakdown products through various metabolic pathways. By analyzing the distribution of the deuterium label in different molecules, scientists can gain insights into the dynamics of lipid metabolism and understand how fatty acids are utilized or stored within the system.
Dodecanoic-d23 acid finds applications in studying protein-lipid interactions, particularly in the context of membrane proteins . By incorporating the labelled fatty acid into membranes, researchers can probe how specific proteins interact with these lipids using techniques like mass spectrometry or nuclear magnetic resonance (NMR) . The presence of the deuterium label allows them to distinguish the labelled lipids from the unlabeled ones, providing valuable information about the specific binding sites and interactions between proteins and lipids within the membrane environment.
The isotopic labeling allows for tracking and studying these reactions under different conditions using nuclear magnetic resonance spectroscopy and mass spectrometry .
Dodecanoic-d23 acid exhibits biological properties similar to those of lauric acid, including:
The deuterated form may provide insights into metabolic pathways and mechanisms due to its distinct isotopic signature .
Dodecanoic-d23 acid can be synthesized through various methods:
These methods are crucial for producing high-purity samples required for research applications .
Dodecanoic-d23 acid is utilized in several fields:
Its versatility makes it an important compound in both academic and industrial research settings .
Research involving interaction studies often focuses on how dodecanoic-d23 acid interacts with cellular membranes or proteins. These studies help elucidate its mechanism of action, particularly in antimicrobial activity. The deuterium labeling facilitates tracking within biological systems, providing insights into absorption, distribution, metabolism, and excretion processes .
Dodecanoic-d23 acid shares similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Lauric Acid | C₁₂H₂₄O₂ | Natural fatty acid, antimicrobial |
| Myristic Acid | C₁₄H₂₈O₂ | Longer carbon chain (14 carbons) |
| Palmitic Acid | C₁₆H₃₂O₂ | Saturated fatty acid with 16 carbons |
| Capric Acid | C₁₀H₂₀O₂ | Shorter chain (10 carbons) |
Dodecanoic-d23 acid's distinctive feature is its deuterium labeling, which allows researchers to track its behavior in metabolic studies more effectively than non-labeled counterparts .
Deuterium labeling leverages the non-radioactive isotope's mass difference (2.014 atomic mass units versus 1.008 for protium) to create distinguishable molecular signatures without altering chemical reactivity. In dodecanoic-d23 acid, the complete deuteration of the C12 alkyl chain (CD3(CD2)10CO2H) [1] provides a 23-mass-unit shift detectable via mass spectrometry. This allows researchers to differentiate endogenous lauric acid from its deuterated counterpart in complex biological matrices like plasma or cellular membranes [3] [4].
The strategic placement of deuterium along the entire carbon chain minimizes positional isotope effects that could skew metabolic pathway analysis. Unlike partial deuteration patterns, the uniform CD2 groups in dodecanoic-d23 acid ensure consistent bond dissociation energies across the molecule [5]. This uniformity is critical when studying β-oxidation pathways, as uneven deuterium distribution might preferentially inhibit specific enzymatic cleavage sites.
Applications span three key domains:
The C-D bond's higher dissociation energy (∼1-5 kcal/mol stronger than C-H) introduces measurable kinetic isotope effects (KIE) during metabolic processing. For dodecanoic-d23 acid, primary KIEs dominate oxidative reactions:
$$
kH/kD = e^{(\Delta G^\ddaggerD - \Delta G^\ddaggerH)/RT}
$$
Where $$kH$$ and $$kD$$ represent reaction rate constants for protiated and deuterated substrates, respectively. Experimental data show 2-3 fold rate reductions in mitochondrial β-oxidation steps when using deuterated fatty acids [5]. However, the uniform deuteration in dodecanoic-d23 acid creates cumulative KIEs that paradoxically enhance metabolic stability – while individual oxidation steps slow, the coordinated deuteration along the entire chain prevents preferential breakdown at specific positions [2].
Secondary isotope effects emerge in membrane interactions. Molecular dynamics simulations reveal deuterated alkyl chains exhibit:
These effects necessitate correction factors when extrapolating deuterated tracer data to native lipid behavior.
Compartmental modeling of dodecanoic-d23 acid kinetics employs modified Michaelis-Menten equations accounting for deuterium-induced rate attenuation:
$$
\frac{d[D]}{dt} = V{max} \left(\frac{[D]}{Km(1 + \delta) + [D]}\right)
$$
Where δ represents the deuterium-induced modification to $$K_m$$. Multi-pool models differentiate between:
A three-compartment model effectively describes dodecanoic-d23 acid kinetics in hepatic studies:
| Parameter | Protiated Lauric Acid | Dodecanoic-d23 Acid |
|---|---|---|
| $$t_{1/2}$$ (h) | 0.8 ± 0.2 | 2.1 ± 0.3 |
| $$V_d$$ (L/kg) | 0.15 | 0.18 |
| Clearance (mL/min) | 240 | 85 |
The increased volume of distribution ($$V_d$$) reflects enhanced membrane partitioning due to deuterium's hydrophobic isotope effect [5].
Dodecanoic-d23 acid offers distinct advantages over alternative labeling strategies:
Carbon-13 labeling
Radiolabeled (14C) analogs
Partial deuteration
However, the 23 deuterium atoms increase molecular weight by 7.5%, potentially altering:
These factors mandate careful method validation when implementing dodecanoic-d23 acid in experimental systems.
The application of Dodecanoic-d23 acid in tracing fatty acid metabolism pathways has provided unprecedented insights into the dynamic nature of lipid metabolism. The compound functions as an isotope-labeled internal standard in mass spectrometry analysis, enabling researchers to correct for analytical variations and obtain highly accurate quantitative measurements . When incorporated into biological systems, Dodecanoic-d23 acid allows for the comprehensive tracking of metabolic fate through various cellular compartments and enzymatic processes.
Research utilizing deuterated fatty acids has demonstrated the capacity to trace the metabolic pathways with remarkable precision. Studies have shown that deuterium incorporation from deuterated water into fatty acids can achieve maximum enrichment levels of 13 to 14 percent of all hydrogen atoms in fatty acid molecules within six days of administration [3]. The rapid turnover observed in these studies reveals that fatty acid molecules have a half-lifetime of less than three days, indicating surprisingly rapid metabolic replacement processes.
The methodological approach involves the systematic analysis of mass isotopomer distributions to determine the specific pathways through which Dodecanoic-d23 acid is metabolized. Advanced computational models have been developed to interpret the complex isotopomer patterns that result from the multiple metabolic transformations of deuterated tracers [4] [5]. These models enable researchers to quantify the relative contributions of different metabolic pathways, including beta-oxidation, elongation, and desaturation processes.
Investigations using deuterated fatty acid tracers have revealed significant differences in metabolic handling based on fatty acid chain length. Unlike longer-chain fatty acids, medium-chain fatty acids such as Dodecanoic-d23 acid can enter mitochondria both as free fatty acids and as carnitine esters, providing multiple entry points for metabolic processing [6] [7]. This unique characteristic makes Dodecanoic-d23 acid particularly valuable for studying the complex interplay between different metabolic pathways.
The quantitative evaluation of lipid metabolism using Dodecanoic-d23 acid relies on sophisticated analytical techniques that provide precise measurements of metabolic flux rates and pathway activities. Gas chromatography-mass spectrometry analysis of deuterated fatty acids has achieved detection limits as low as 0.05 picograms for certain fatty acid species, enabling the detection of trace metabolic intermediates [8] [9].
The stable isotope dilution method employed with Dodecanoic-d23 acid provides exceptional accuracy in quantitative measurements. This approach compares each target analyte to a deuterated analogue with similar chemical and structural properties, thereby compensating for losses during sample preparation and analysis while increasing measurement precision [8] [10]. The technique has demonstrated relative standard deviations of 5-15% for most fatty acid measurements, representing excellent analytical performance for biological samples.
Metabolic flux analysis using Dodecanoic-d23 acid has revealed quantitative differences in fatty acid oxidation rates across various tissues and disease states. Studies utilizing deuterated water administration have shown that maximum deuteration levels occur in liver, plasma, and lung tissues, while brain and heart tissues exhibit lower deuteration levels [11]. These tissue-specific differences reflect varying metabolic activities and provide insights into organ-specific fatty acid utilization patterns.
The incorporation of deuterium into fatty acids follows predictable kinetic patterns that can be mathematically modeled to determine synthesis rates. Research has established that the maximum incorporation number of deuterium atoms varies among different fatty acids, with palmitate showing incorporation of 21 deuterium atoms and cholesterol incorporating 27 atoms under in vivo conditions [12]. These quantitative parameters serve as essential benchmarks for metabolic flux calculations.
Advanced analytical methodologies have been developed to measure the fractional synthesis rates of specific fatty acid pools using deuterated tracers. The calculations require knowledge of the maximum incorporation number of deuterium atoms in synthesized molecules, which has been found to be consistently higher in vivo compared to in vitro experimental conditions [12]. This difference reflects the additional metabolic complexity present in living systems.
The integration of Dodecanoic-d23 acid into lipidomics research platforms has significantly enhanced the comprehensiveness and accuracy of lipid profiling studies. Modern lipidomics approaches utilizing deuterated fatty acid tracers can simultaneously measure hundreds of individual lipid species across multiple lipid classes, providing unprecedented coverage of the lipidome [13] [14].
Alkyne lipid tracing technology, when combined with Dodecanoic-d23 acid labeling strategies, has enabled the development of multiplexed analytical approaches. These methods allow for the simultaneous analysis of multiple biological samples while maintaining the ability to distinguish between different experimental conditions through characteristic fragmentation patterns in mass spectrometry analysis [14]. This technological advancement has reduced analysis time by factors of four while improving data quality through reduced analytical noise.
The application of deuterated fatty acid tracers in lipidomics has revealed previously unknown aspects of lipid metabolism dynamics. Pulse-chase experiments using very short pulse times of 2-5 minutes have demonstrated the rapid incorporation of deuterated tracers into hundreds of lipid species, enabling the observation of metabolic waves and longer-term adaptations within the lipid network [14]. These short-term labeling studies have provided insights into the immediate responses of lipid metabolism to various stimuli.
High-resolution mass spectrometry combined with deuterated fatty acid labeling has enabled the differentiation of lipid molecular species that differ only in fatty acid composition or position. This level of analytical detail has revealed the complexity of lipid remodeling processes and the specificity of enzymatic activities involved in fatty acid incorporation into different lipid classes [15] [16].
Dodecanoic-d23 acid has proven instrumental in elucidating the metabolic abnormalities underlying various disease states, particularly those involving disrupted fatty acid metabolism. Research utilizing deuterated fatty acid tracers has provided critical insights into the pathophysiology of fatty acid oxidation disorders, which represent a relatively common class of metabolic diseases affecting more than 1 in 15,000 newborns.
Studies of fatty acid oxidation disorders using deuterated tracers have revealed the specific enzymatic deficiencies that characterize different disease subtypes. Very long-chain acyl-coenzyme A dehydrogenase deficiency, medium-chain acyl-coenzyme A dehydrogenase deficiency, and short-chain acyl-coenzyme A dehydrogenase deficiency each demonstrate distinct metabolic signatures when analyzed using deuterated fatty acid tracers. These tracers enable the precise identification of metabolic bottlenecks and the quantification of residual enzymatic activities.
The application of deuterated fatty acid tracers in non-alcoholic fatty liver disease research has revealed significant reductions in dietary fatty acid oxidation capacity. Breath test studies using deuterated palmitic acid have demonstrated 27% lower oxidation rates in patients with fatty liver disease compared to healthy controls, providing a non-invasive method for assessing metabolic dysfunction. This approach has enabled the identification of metabolic impairments that precede clinical manifestations of disease.
Research into metabolic syndrome using deuterated fatty acid tracers has elucidated the complex interplay between fatty acid metabolism and insulin resistance. Studies have shown that increased de novo lipogenesis and reduced fatty acid oxidation contribute to adipose tissue accumulation and metabolic dysfunction. The quantitative nature of deuterated tracer studies has enabled the identification of specific metabolic targets for therapeutic intervention.
Investigations of obesity-related metabolic disorders using deuterated fatty acid tracers have revealed differences in metabolic capacity between individuals with varying susceptibility to diet-induced obesity. Studies comparing obesity-prone and obesity-resistant rat strains have demonstrated 35% lower fatty acid oxidation rates in obesity-prone animals, indicating inherent metabolic differences that predispose to weight gain.
The investigation of dietary fatty acid oxidation using Dodecanoic-d23 acid has provided fundamental insights into how consumed fats are metabolized and utilized for energy production. This research area has significant implications for understanding the metabolic consequences of different dietary fat compositions and their effects on health outcomes.
Studies utilizing deuterated fatty acid tracers have demonstrated that medium-chain fatty acids undergo rapid and efficient oxidation compared to long-chain fatty acids. Research using octanoic acid and decanoic acid tracers has shown that these medium-chain fatty acids are rapidly converted to acetyl-coenzyme A and incorporated into ketone bodies, citrate cycle intermediates, and glucogenic amino acids. In contrast, lauric acid (twelve-carbon chain) shows significantly different metabolic behavior, with increased incorporation into triacylglycerols rather than immediate oxidation.
The comparative analysis of dietary fatty acid oxidation has revealed chain-length-specific metabolic preferences. Medium-chain fatty acids demonstrate carnitine-independent uptake and intramitochondrial activation to acyl-coenzyme A thioesters, distinguishing them from long-chain fatty acids that require carnitine-dependent transport systems. This mechanistic difference results in more rapid utilization of medium-chain fatty acids for energy production.
Breath test methodologies utilizing deuterated fatty acids have enabled non-invasive assessment of dietary fat oxidation in human subjects. These studies have demonstrated the feasibility of measuring fatty acid oxidation rates in real-time, providing valuable information about metabolic capacity and the effects of various interventions on fat metabolism. The technique has particular value in clinical settings where invasive procedures are not feasible.
Research investigating the effects of dietary fatty acid composition on metabolic outcomes has utilized deuterated tracers to demonstrate differential oxidation rates for saturated versus unsaturated fatty acids. Studies comparing high oleic acid versus high palmitic acid diets have shown increased postprandial fat oxidation with monounsaturated fat consumption, although this effect was limited to postprandial rather than fasting conditions.
The investigation of dietary fat oxidation using deuterated tracers has also revealed the importance of exercise in modulating fatty acid metabolism. Studies have demonstrated that exercise increases both exogenous and endogenous fat oxidation, with deuterated fatty acid tracers enabling the differentiation between these two sources of oxidized fatty acids. This research has important implications for understanding the metabolic benefits of physical activity and optimizing dietary recommendations for active individuals.